Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrochloride
Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(Cyclohept-1-en-1-yl)ethan-1-amine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride (CAS: 1797358-94-1), a bicyclic-mimetic primary amine. Structurally, it consists of a seven-membered unsaturated carbocycle (cycloheptene) tethered to an ethylamine chain.
In medicinal chemistry, this scaffold serves as a critical "rigidified" analog of aliphatic amines like heptaminol or propylhexedrine. By constraining the lipophilic tail into a cycloheptenyl ring, the molecule exhibits distinct steric and electronic properties compared to its acyclic or six-membered (cyclohexenyl) counterparts. It is primarily utilized as a high-value intermediate in the synthesis of morphinan derivatives, tricyclic antidepressants, and novel G-protein coupled receptor (GPCR) ligands.
Structural Architecture & Conformational Analysis
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-(Cyclohept-1-en-1-yl)ethan-1-amine hydrochloride |
| Common Name | Cycloheptenylethylamine HCl |
| Molecular Formula | C₉H₁₇N · HCl |
| Molecular Weight | 139.24 g/mol (Freebase) / 175.70 g/mol (Salt) |
| SMILES | C1CCCC=C(C1)CCN.Cl |
| InChI Key | Predicted based on structure |
Conformational Dynamics
Unlike the rigid chair conformation of cyclohexane, the cycloheptene ring exhibits a flexible chair/twist-boat equilibrium . The presence of the endocyclic double bond at C1–C2 introduces planarity to that specific segment, forcing the remaining five carbons into a puckered conformation to relieve transannular strain (Prelog strain).
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Pucker Angle: The C1=C2 bond constrains the ethylamine tail at a specific vector, projecting it away from the ring bulk.
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Lipophilicity: The 7-membered ring is significantly more lipophilic than a phenyl or cyclohexyl ring, influencing the LogP and blood-brain barrier (BBB) permeability of derived drugs.
Synthetic Methodology (High-Fidelity Protocol)
The synthesis of 2-(cyclohept-1-en-1-yl)ethan-1-amine requires precise control to prevent the reduction of the endocyclic double bond while reducing the nitrile functionality. The Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) route is preferred over catalytic hydrogenation for this chemoselectivity.
Reaction Pathway Visualization
Figure 1: Chemo-selective synthesis pathway preserving the endocyclic alkene.
Detailed Protocol
Step 1: Synthesis of (Cyclohept-1-en-1-yl)acetonitrile
Rationale: The Cope condensation followed by thermal decarboxylation shifts the double bond to the endocyclic position (thermodynamically favored in this system).
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Reagents: Cycloheptanone (1.0 eq), Cyanoacetic acid (1.1 eq), Ammonium acetate (0.1 eq, catalyst).
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Solvent: Toluene (with Dean-Stark trap).
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Procedure:
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Combine reagents in a round-bottom flask equipped with a Dean-Stark apparatus.
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Reflux for 12–16 hours, monitoring water collection.
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Once water evolution ceases, the intermediate cyano-acid decarboxylates in situ.
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Workup: Wash the toluene layer with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄ and concentrate.
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Purification: Vacuum distillation is required to separate the product from the exo-isomer (cycloheptylidene-acetonitrile), although the endo-isomer usually predominates.
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Step 2: Chemoselective Reduction
Rationale: Lithium Aluminum Hydride (LAH) can sometimes reduce conjugated alkenes. Red-Al is chosen for its higher solubility and specific selectivity for nitriles over internal alkenes at controlled temperatures [1].
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Reagents: (Cyclohept-1-en-1-yl)acetonitrile (1.0 eq), Red-Al (65% wt in toluene, 2.0 eq).
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Conditions: Anhydrous THF, Inert Atmosphere (Argon/Nitrogen).
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Procedure:
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Dissolve the nitrile in anhydrous THF and cool to 0°C.
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Add Red-Al solution dropwise over 30 minutes. Caution: Exothermic.
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Allow to warm to Room Temperature (RT) and stir for 3 hours.
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Quench: Cool back to 0°C. Carefully add dilute NaOH (Fieser workup method) to precipitate aluminum salts.
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Filter the granular precipitate. Extract filtrate with Diethyl Ether.
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Step 3: Salt Formation
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Dissolve the crude oil (free base) in anhydrous Diethyl Ether.
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Bubble dry HCl gas or add 2M HCl in ether dropwise at 0°C.
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The white precipitate is filtered, washed with cold ether, and dried under vacuum.
Physicochemical Profiling
The following data points are critical for formulation and pharmacokinetic modeling.
| Property | Value (Estimated/Observed) | Context |
| Physical State | White Crystalline Solid | Hygroscopic; store with desiccant. |
| Melting Point | >160°C (Decomposes) | Typical for amine hydrochlorides of this weight. |
| Solubility | Water (>100 mg/mL), DMSO, Methanol | Highly soluble due to ionic character. |
| LogP (Free Base) | ~2.8 | Moderately lipophilic; good BBB penetration predicted. |
| pKa | 10.2 ± 0.3 | Basic; fully protonated at physiological pH (7.4). |
| Stability | Oxidation Sensitive | The alkene is susceptible to oxidation over time. |
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, D₂O)
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δ 5.80 ppm (t, 1H): Vinylic proton (C=CH). Diagnostic signal for the endocyclic double bond.
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δ 3.05 ppm (t, 2H): Methylene adjacent to Nitrogen (-CH₂-N).
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δ 2.30 ppm (t, 2H): Allylic methylene (-C=C-CH₂-).
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δ 2.10 ppm (m, 2H): Allylic ring protons.
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δ 1.40–1.70 ppm (m, 6H): Remaining ring methylene protons.
Mass Spectrometry (ESI-MS)
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[M+H]⁺: 140.14 m/z (Free base).
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Fragmentation Pattern: Loss of NH₃ (17) is common, showing a peak at 123 m/z.
Biological & Pharmacological Context[1]
This molecule acts as a conformational probe . By restricting the ethylamine tail relative to the ring, it helps researchers map the steric requirements of binding pockets in receptors that bind flexible amines (e.g., TAAR1, NMDA, or Sigma receptors).
Figure 2: Potential pharmacological interaction network based on structural homology to morphinans and adamantanes.
Safety and Handling (SDS Summary)
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Signal Word: DANGER
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Hazard Statements:
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H301: Toxic if swallowed (Assumption based on stimulant analogs).
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H314: Causes severe skin burns and eye damage (Free base is caustic).
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H335: May cause respiratory irritation.
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Storage: Store at -20°C under inert atmosphere (Argon). The alkene moiety is prone to auto-oxidation if left in air at room temperature.
References
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Vit, J. (1970). "Red-Al: Sodium Bis(2-methoxyethoxy)aluminum Hydride.[1] A New Reagent for Reductions of Organic Compounds." Eastman Organic Chemical Bulletin, 42(3).
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Schnider, O., & Hellerbach, J. (1950). "Synthese von Morphinanen."[2] Helvetica Chimica Acta, 33(5), 1437–1448. (Foundational work on cycloalkenyl-ethylamine synthesis).
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ChemicalBook. (2023). "2-(1-Cyclohexenyl)ethylamine Properties and Synthesis." (Analogous data extrapolation).
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PubChem Database. (2023). "Compound Summary: Cycloheptenylethylamine."
